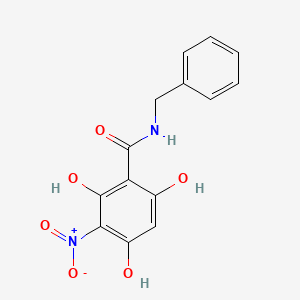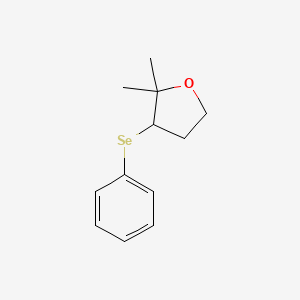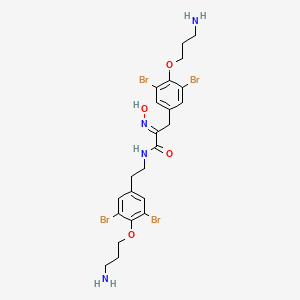
Purealidin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purealidin C is a bromotyrosine alkaloid isolated from marine sponges, particularly those belonging to the order Verongida. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in cancer treatment.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of purealidin C involves several steps, starting from bromotyrosine derivatives. The key steps include bromination, cyclization, and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for specific marine sponge sources. advancements in synthetic chemistry have enabled the development of scalable synthetic routes that can produce this compound in larger quantities. These methods often involve optimizing reaction conditions and using more efficient catalysts to improve yield and purity .
化学反応の分析
Types of Reactions
Purealidin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the bromine substituents, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities. These derivatives are often evaluated for their potential as anticancer, antibacterial, and antifungal agents .
科学的研究の応用
Chemistry: Purealidin C serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Biology: Its cytotoxic properties make it a promising candidate for studying cell death mechanisms and developing new anticancer therapies.
作用機序
The mechanism of action of purealidin C involves its interaction with specific molecular targets, such as potassium channels and enzymes involved in cell signaling pathways. This compound has been shown to inhibit the potassium channel K V10.1, leading to changes in cell membrane potential and inducing apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its broad spectrum of biological activities.
類似化合物との比較
Similar Compounds
Purealidin C is part of a larger family of bromotyrosine alkaloids, including:
- Purealidin A
- Purealidin B
- Purealidin D
- Aerophobin-1
- Aplysinamisine II
Uniqueness
Compared to other bromotyrosine alkaloids, this compound stands out due to its specific structural features and potent biological activities. Its unique combination of bromine substituents and functional groups contributes to its high affinity for molecular targets and its ability to induce apoptosis in cancer cells . This makes this compound a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
138590-56-4 |
|---|---|
分子式 |
C23H28Br4N4O4 |
分子量 |
744.1 g/mol |
IUPAC名 |
(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |
InChIキー |
PDVHVPHTIIRYDO-AJBULDERSA-N |
異性体SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |
正規SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Trimethylsilyl)oxy][1,2,4]diazaphospholo[1,5-a]pyridine](/img/structure/B14286388.png)
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
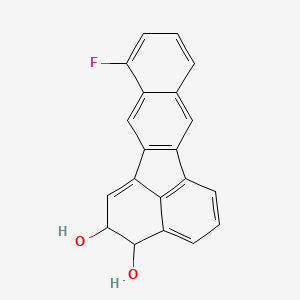
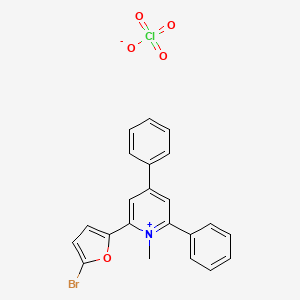
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
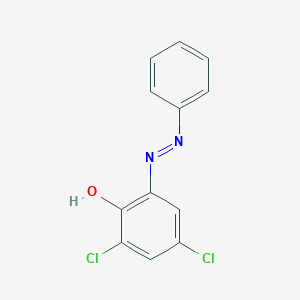

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
